(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide
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Overview
Description
(1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide is an organic compound characterized by the presence of a nitrophenyl group and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 2-chloroethanamine to form 2-(4-nitrophenoxy)ethanamine.
Formation of Imidamide: The final step involves the reaction of 2-(4-nitrophenoxy)ethanamine with hydroxylamine to yield (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide can undergo reduction to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The imidamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of nitrophenyl compounds with biological systems.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
4-Nitrophenoxyacetic Acid: Similar structure but lacks the imidamide moiety.
2-(4-Nitrophenoxy)ethanamine: Precursor in the synthesis of (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide.
N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide: Lacks the (1Z) configuration.
Uniqueness: (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide is unique due to its specific configuration and the presence of both nitrophenyl and imidamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-8(10-12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4,12H,5H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHCTYQDZZGFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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